n-(4-Amino-3-hydroxyphenyl)acetamide
Description
Properties
CAS No. |
129697-50-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-amino-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11) |
InChI Key |
BKEFUBHXUTWQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of 4-Amino-3-hydroxyaniline
One classical approach to prepare this compound involves the acetylation of 4-amino-3-hydroxyaniline (3-amino-4-hydroxyaniline) using acetic anhydride or acetyl chloride. This method exploits the nucleophilicity of the amino group to form the acetamide linkage selectively.
- Dissolve 4-amino-3-hydroxyaniline in a suitable solvent such as pyridine or aqueous base.
- Add acetic anhydride dropwise under cooling (0–5°C) to control exothermicity.
- Stir the mixture at room temperature for several hours.
- Quench reaction, isolate product by filtration or extraction.
- Purify by recrystallization.
This reaction yields this compound with moderate to high purity and yields (typically 70–85%) depending on conditions.
Reduction of N-(4-Nitro-3-hydroxyphenyl)acetamide
An alternative synthetic route involves the reduction of the corresponding nitro compound, N-(4-nitro-3-hydroxyphenyl)acetamide, to the amino derivative.
- Synthesize N-(4-nitro-3-hydroxyphenyl)acetamide by acetylation of 4-nitro-3-hydroxyaniline or nitration of N-(3-hydroxyphenyl)acetamide.
- Reduce the nitro group to amino using reducing agents such as tin(II) chloride in hydrochloric acid, iron powder with acetic acid, or catalytic hydrogenation (H2/Pd-C).
- Isolate and purify the amino product.
This two-step approach is useful when direct acetylation of the amino precursor is challenging or when the nitro intermediate is more readily available.
Synthesis via Schiff Base Intermediates and Subsequent Reduction
According to recent literature on related phenolic amide derivatives, Schiff base intermediates formed by condensation of amino phenols with aldehydes can be reduced to yield amino-hydroxyphenyl acetamides.
- React 3-aminophenyl acetamide derivatives with salicylaldehyde or 2-hydroxy-1-naphthaldehyde in refluxing ethanol with catalytic acetic acid to form Schiff bases.
- Reduce the imine bond using SnCl2/HCl or NaBH4 to obtain the corresponding amino-hydroxyphenyl acetamide derivatives.
This method allows structural diversification and is useful for synthesizing substituted analogs.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Acetylation | 4-Amino-3-hydroxyaniline | Acetic anhydride, pyridine | 0–25°C, several hours | 70–85 | Simple, cost-effective, moderate yields |
| Reduction of Nitro Derivative | N-(4-Nitro-3-hydroxyphenyl)acetamide | SnCl2/HCl, Fe/AcOH, H2/Pd-C | Room temp to reflux | 65–90 | Requires two steps, good yields, scalable |
| Schiff Base Formation & Reduction | Amino phenyl acetamide + aldehyde | Salicylaldehyde, SnCl2/HCl | Reflux ethanol, 4–24 h | 50–83 | Enables derivative synthesis, moderate complexity |
| Acyl Halide Acylation | 4-Amino-3-hydroxyphenyl derivatives | SOCl2 or PCl5, anhydrous solvent | Anhydrous, controlled temp | 75–90 | High specificity, requires moisture-free conditions |
Mechanistic Considerations and Reaction Optimization
Acetylation: The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the amide bond. Hydroxyl groups remain unreacted under mild conditions, preserving the 3-hydroxy functionality.
Nitro Group Reduction: The nitro group is selectively reduced to an amino group without affecting the acetamide moiety. Choice of reducing agent influences reaction time and purity.
Schiff Base Route: Formation of imine (C=N) linkage followed by reduction allows introduction of amino and hydroxy functionalities in a controlled manner, useful for structural modifications.
Acyl Halide Route: Formation of acyl halide intermediate enhances electrophilicity, facilitating amide bond formation with amino-hydroxy phenyl compounds. Anhydrous conditions prevent hydrolysis.
Optimization of temperature, solvent, reagent ratios, and reaction time is critical to maximize yield and purity.
Summary and Recommendations
The direct acetylation of 4-amino-3-hydroxyaniline with acetic anhydride is the most straightforward and commonly used method for preparing this compound, suitable for laboratory-scale synthesis.
For improved purity or when starting from nitro derivatives, reduction of N-(4-nitro-3-hydroxyphenyl)acetamide is effective.
The Schiff base formation and reduction route is valuable for synthesizing analogs and derivatives but involves more steps.
The acyl halide method is recommended for industrial-scale synthesis where high specificity and yield are required, provided moisture control is maintained.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Amino-3-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Formation of the amino group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-Amino-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Known for its analgesic and antipyretic effects, making it a key ingredient in pain relief medications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-hydroxyphenyl)acetamide involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for pain and inflammation. This inhibition leads to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Structural and Functional Insights
Paracetamol (N-(4-hydroxyphenyl)acetamide): The absence of an amino group and presence of a single hydroxyl group at the 4-position confers its well-established analgesic and antipyretic properties. Its pKa of 9.38 suggests moderate solubility in physiological conditions.
These compounds are identified as photodegradation products of paracetamol .
N-(4-Hydroxyphenethyl)acetamide :
- The phenethyl side chain extends hydrophobicity, which may enhance membrane permeability. This derivative demonstrated cytotoxic activity in bioassays, suggesting applications in cancer research .
N-(3-Amino-4-methoxyphenyl)acetamide: The methoxy group at the 4-position and amino group at the 3-position create a distinct electronic profile. Safety data indicate precautions for laboratory handling, though pharmacological data are lacking .
Physicochemical and Pharmacological Trends
- Hydroxyl Groups: Increase solubility and participate in antioxidant mechanisms, as seen in paracetamol’s radical-scavenging activity . Halogenation (e.g., Cl): Improves metabolic stability but may introduce toxicity risks .
Molecular Weight and Bioactivity :
- Higher molecular weights (e.g., 193.20 for N-(4-acetyl-3-hydroxyphenyl)acetamide ) may reduce bioavailability compared to simpler analogs like paracetamol (151.16 g/mol).
Biological Activity
N-(4-Amino-3-hydroxyphenyl)acetamide, with the chemical formula C₈H₉N₃O₂ and CAS number 129697-50-3, is an organic compound that has garnered attention for its diverse biological activities. This compound features both hydroxyl (-OH) and amino (-NH₂) functional groups on a phenolic structure, contributing to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular weight of this compound is approximately 166.18 g/mol. The presence of the acetamide group enhances its solubility and interaction with various biological targets. The compound's unique arrangement of functional groups makes it particularly interesting for medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 129697-50-3 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied as a potential therapeutic agent in the treatment of inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.
Analgesic Effects
In studies involving animal models, this compound has demonstrated analgesic properties comparable to traditional analgesics but with reduced hepatotoxicity. For instance, it has been shown to maintain an analgesic profile while minimizing liver damage, making it a candidate for further development as a safer pain relief option .
Enzyme Inhibition
The compound is often utilized in biochemical assays for enzyme inhibition studies. Its derivatives have been reported to interact with various enzymes, providing insights into its mechanism of action and potential applications in drug development.
Case Studies and Research Findings
- Study on Hepatotoxicity : A study assessed the hepatotoxic effects of this compound in comparison with acetaminophen (ApAP). The results indicated that while ApAP caused significant liver damage, the new compounds derived from this compound exhibited minimal hepatotoxicity, maintaining healthy liver architecture even at high doses .
- Enzyme Interaction Studies : Interaction studies have shown that this compound binds effectively to various biological targets, which is crucial for developing new therapeutic agents based on this compound. Its binding affinity has been quantitatively assessed, revealing promising results for further pharmacological exploration.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds but stands out due to its specific arrangement of functional groups that enhance its biological activity.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(3-Hydroxyphenyl)acetamide | 621-42-1 | 0.98 |
| N-(4-Hydroxy-3-methylphenyl)acetamide | 16375-90-9 | 0.84 |
| N-(2-Amino-4-methoxyphenyl)acetamide | 5472-37-7 | 0.84 |
| N-(3-Hydroxyphenyl)cinnamamide | 23478-25-3 | 0.85 |
The distinct combination of amino and hydroxyl functionalities in this compound contributes to its enhanced biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Amino-3-hydroxyphenyl)acetamide, considering the reactivity of its amino and hydroxyl groups?
- Methodology : The compound can be synthesized via acetylation of 4-amino-3-hydroxyaniline using acetic anhydride under mild acidic conditions (pH 5–6) to avoid over-acetylation. Reaction progress should be monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield and purity. Similar protocols are validated for structurally related acetamides, such as N-(3-Amino-4-methoxyphenyl)acetamide .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- HPLC-UV : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at λmax ≈255 nm (based on analogous acetamide derivatives) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6 to resolve aromatic protons (δ 6.5–7.2 ppm) and confirm acetylation (δ 2.1 ppm for CH3).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 181.07 (C8H10N2O2) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated degradation studies at temperatures (e.g., 25°C, 40°C) and pH levels (3–9) to identify decomposition pathways. Monitor degradation products via HPLC and quantify using calibration curves. Store the compound at -20°C in airtight, light-protected containers to ensure stability ≥5 years, as demonstrated for structurally similar reference standards .
Advanced Research Questions
Q. How does the substitution pattern (4-amino, 3-hydroxy) influence the compound’s molecular interactions with biological targets like oxidoreductases or receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 enzymes). Compare binding energies with analogs lacking the 3-hydroxy group.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions.
- Reference studies on N-lactosylacetamide derivatives, where substituent positioning dictated selectivity for galectin-3 .
Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?
- Methodology :
- Orthogonal Assays : Combine colorimetric (e.g., DPPH radical scavenging) and cellular assays (e.g., MTT for cytotoxicity ).
- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with pro-/antioxidant behavior.
- Control variables like dissolved oxygen, pH, and solvent polarity to isolate confounding factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
